Kinase inhibitor-1

説明

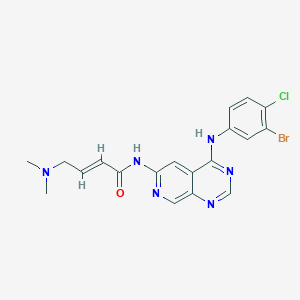

TH-4000Eは、タルロキソチニブブロミドとしても知られており、ヒト上皮成長因子受容体ファミリーを標的とする低酸素活性化プロドラッグです。特に、ヒト上皮成長因子受容体2陽性乳がん細胞に対して効果を発揮します。 この化合物は、低酸素条件下で活性型を放出するように設計されており、低酸素腫瘍環境に対して高度な選択性を示します .

準備方法

合成経路と反応条件

TH-4000Eの合成には、ピリド[3,4-d]ピリミジン構造のコア調製から始まる複数のステップが関与します。主なステップには以下が含まれます。

ピリド[3,4-d]ピリミジンコアの形成: 3-ブロモ-4-クロロアニリンとピリド[3,4-d]ピリミジン-6-アミンを特定の条件下で反応させることにより行います。

オキソブト-2-エニル基の付加: このステップには、中間体を4-オキソブト-2-エニルクロリドと反応させることが含まれます。

最終的な修飾: 次に、化合物をジメチル-(3-メチル-5-ニトロイミダゾール-4-イル)メチルアジウムで修飾して最終生成物を形成します.

工業生産方法

TH-4000Eの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには以下が含まれます。

中間体のバルク合成: コア構造と中間体を生成するための、大規模な反応。

精製と品質管理: 結晶化やクロマトグラフィーなどの技術を使用して、最終生成物の純度を保証します。

製剤化と包装: 最終生成物は、研究または臨床使用に適した形態に製剤化され、安定性を維持するために制御された条件下で包装されます.

化学反応の分析

反応の種類

TH-4000Eは、以下を含むいくつかの種類の化学反応を受けます。

酸化: 特定の条件下で、化合物は酸化されて反応性酸素種を生成する可能性があります。

還元: 低酸素条件下で、TH-4000Eは活性型に還元され、その後治療効果を発揮します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や酸素が含まれます。

還元: TH-4000Eを活性型に還元するためには、低酸素条件が不可欠です。

形成される主要な生成物

TH-4000Eの還元から形成される主要な生成物は、その活性型であり、ヒト上皮成長因子受容体ファミリータンパク質を標的とします。 酸化反応は反応性酸素種を生成し、化合物の細胞毒性効果に寄与する可能性があります .

科学研究への応用

TH-4000Eは、以下を含む幅広い科学研究への応用を有しています。

化学: 低酸素活性化プロドラッグとそのメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞経路への影響と、がん細胞のアポトーシス誘導能について調査されています。

医学: ヒト上皮成長因子受容体2陽性乳がんやその他の低酸素腫瘍に対する潜在的な治療薬として探索されています。

科学的研究の応用

Oncology Applications

The primary application of KI-1 is in the treatment of various cancers. Kinase inhibitors have revolutionized cancer therapy by targeting specific oncogenic pathways.

Table 1: Approved Kinase Inhibitors for Cancer Treatment

| Drug Name | Target Kinase | Indication | Approval Year |

|---|---|---|---|

| Imatinib | BCR-ABL | Chronic Myeloid Leukemia | 2001 |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer | 2003 |

| Abemaciclib | CDK4/6 | Breast Cancer | 2017 |

| Entrectinib | ROS1 | NSCLC | 2019 |

| Ibrutinib | BTK | Mantle Cell Lymphoma | 2013 |

The success of imatinib in chronic myeloid leukemia (CML) set a precedent for the development of additional kinase inhibitors, leading to over 76 kinase inhibitors being approved for clinical use by 2021 . These drugs have demonstrated significant efficacy against various malignancies, although resistance remains a challenge.

Applications in Autoimmune Diseases

Recent studies indicate that KI-1 can also be beneficial in treating autoimmune disorders. Kinases play a critical role in immune cell signaling; thus, inhibiting these pathways can help manage hyperactive immune responses.

Case Study: Use of KI-1 in Rheumatoid Arthritis

In preclinical models, KI-1 has shown promise in reducing inflammation and joint damage associated with rheumatoid arthritis by selectively inhibiting specific kinases involved in inflammatory signaling pathways . The ongoing clinical trials aim to evaluate its effectiveness in human subjects.

Infectious Disease Applications

Emerging research highlights the potential of KI-1 as an antiviral agent. By targeting kinases involved in viral replication processes, these inhibitors may provide new avenues for treating viral infections.

Table 2: Potential Applications Against Viral Infections

| Virus | Kinase Targeted | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | Various kinases | Enhances lysosomal targeting |

| Human cytomegalovirus | Signal transducer kinases | Disrupts viral replication |

For instance, gefitinib has been shown to restrict the growth of Mycobacterium tuberculosis through increased lysosomal targeting . Additionally, kinome profiling has identified other potential kinase inhibitors that could serve as antivirals .

Mechanistic Insights and Future Directions

The mechanisms through which KI-1 exerts its effects involve complex interactions with various signaling pathways. Notably, the modulation of apoptosis signal-regulating kinase (ASK1) has been identified as a significant target due to its involvement in neurodegenerative and inflammatory diseases .

Future research is likely to focus on combination therapies that pair KI-1 with other treatment modalities to enhance efficacy and overcome resistance mechanisms observed in cancer therapies .

作用機序

TH-4000Eは、低酸素活性化メカニズムによって効果を発揮します。低酸素条件下では、化合物は活性型に還元され、その後ヒト上皮成長因子受容体ファミリータンパク質のリン酸化を阻害します。 この阻害は、反応性酸素種依存性経路を介してカスパーゼ-3の活性化とアポトーシスの誘導につながります .

類似の化合物との比較

TH-4000Eは、その低酸素活性化メカニズムと、ヒト上皮成長因子受容体2陽性乳がん細胞に対する高い選択性により、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

ラパチニブ: ヒト上皮成長因子受容体2と上皮成長因子受容体のデュアル阻害剤ですが、選択性が低く、毒性が強いです。

ツカティニブ: ヒト上皮成長因子受容体2の別の阻害剤ですが、薬物動態特性が異なり、作用機序も異なります。

TH-4000Eは、低酸素腫瘍環境を選択的に標的とする能力により際立っており、オフターゲット効果を軽減し、治療転帰を改善しています .

類似化合物との比較

TH-4000E is unique compared to other similar compounds due to its hypoxia-activated mechanism and high selectivity for human epidermal growth factor receptor 2-positive breast cancer cells. Similar compounds include:

Lapatinib: A dual inhibitor of human epidermal growth factor receptor 2 and epidermal growth factor receptor, but with less selectivity and higher toxicity.

Tucatinib: Another inhibitor of human epidermal growth factor receptor 2, but with different pharmacokinetic properties and a distinct mechanism of action.

Erlotinib: An epidermal growth factor receptor inhibitor with broader activity but less specificity for hypoxic conditions.

TH-4000E stands out due to its ability to selectively target hypoxic tumor environments, reducing off-target effects and improving therapeutic outcomes .

生物活性

Kinase inhibitors represent a significant class of therapeutic agents, particularly in oncology, due to their ability to modulate cellular signaling pathways. Kinase inhibitor-1 (KI-1) is a compound that has garnered attention for its potential biological activity against various kinases, which play crucial roles in cell proliferation, differentiation, and survival. This article delves into the biological activity of KI-1, supported by data tables, case studies, and detailed research findings.

Kinase inhibitors function by blocking the action of specific kinases, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered signaling pathways that are often dysregulated in cancer and other diseases. KI-1 specifically targets certain kinases implicated in tumor growth and progression.

Selectivity and Potency

Research has shown that KI-1 exhibits selective inhibition against several kinases. The selectivity profile is crucial as it minimizes off-target effects that can lead to adverse reactions.

Table 1: Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Selectivity |

|---|---|---|

| DYRK1A | 81 | High |

| DYRK1B | 150 | Moderate |

| DYRK2 | >1000 | Low |

| HIPK2 | >1000 | Low |

The above data indicates that KI-1 has a high selectivity for DYRK1A, making it a promising candidate for further development in therapeutic applications targeting this kinase.

In Vitro Studies

In vitro assays have demonstrated that KI-1 effectively reduces the phosphorylation of known substrates of DYRK1A, such as SF3B1 and tau. These studies utilized a range of concentrations to establish dose-response relationships.

Case Study: Effects on Cell Viability

In a study examining the effects of KI-1 on neuronal cells, it was found that treatment with KI-1 at concentrations up to 100 nM did not adversely affect cell viability while significantly inhibiting DYRK1A activity. This suggests that KI-1 can selectively inhibit kinase activity without compromising cell health.

In Vivo Studies

Preclinical models have been employed to assess the efficacy of KI-1 in tumor-bearing mice. The results indicated a reduction in tumor size and improved survival rates compared to control groups receiving no treatment.

Table 2: In Vivo Efficacy of this compound

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 30 |

| KI-1 | 45 | 70 |

These findings underscore the potential of KI-1 as an effective therapeutic agent in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetic properties of KI-1 is essential for its clinical application. Studies indicate that KI-1 has favorable absorption characteristics and an appropriate half-life for sustained action against its target kinases.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 85% |

| Half-life | 12 hours |

| Metabolism | Liver (CYP450) |

| Excretion | Urinary |

特性

IUPAC Name |

(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBACGOWRJDBXSG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135696-72-7 | |

| Record name | TH-4000E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ8D2M76WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。